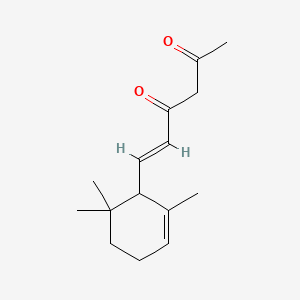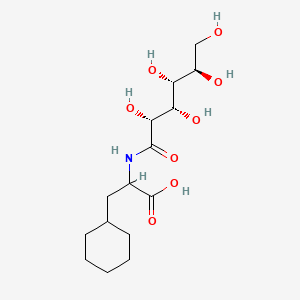
Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate is a complex organic compound with the molecular formula C21H29NO2. This compound is known for its unique structure, which includes a naphthyl group and a benzoate ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate typically involves the reaction of octahydro-8,8-dimethyl-1-naphthaldehyde with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate
- Methyl 2-(((octahydro-8,8-dimethyl-3-naphthyl)methylene)amino)benzoate
Uniqueness
Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
94021-69-9 |
|---|---|
Fórmula molecular |
C21H29NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C21H29NO2/c1-21(2)13-7-10-15-8-6-9-16(19(15)21)14-22-18-12-5-4-11-17(18)20(23)24-3/h4-5,11-12,14-16,19H,6-10,13H2,1-3H3 |
Clave InChI |
SOVXORZTOMBPOG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2C1C(CCC2)C=NC3=CC=CC=C3C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


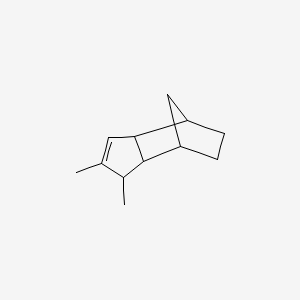
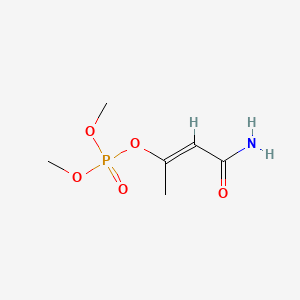
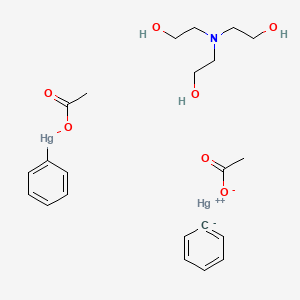

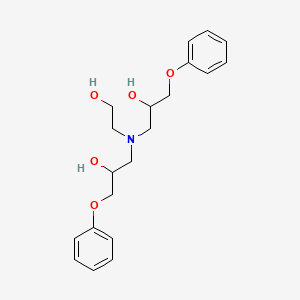
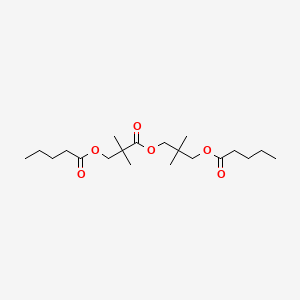
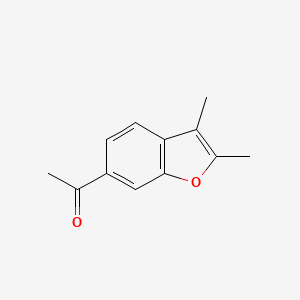

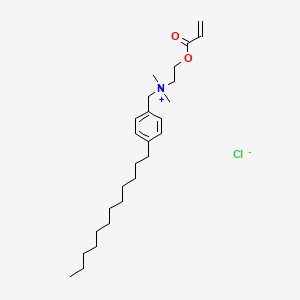
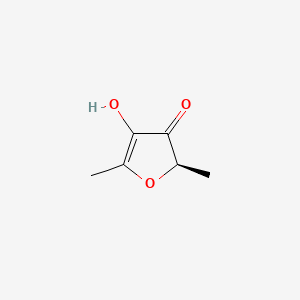
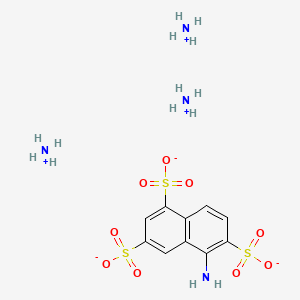
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
